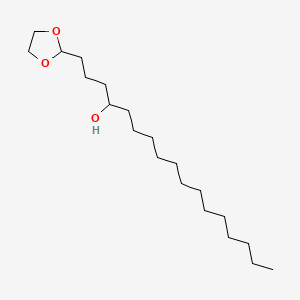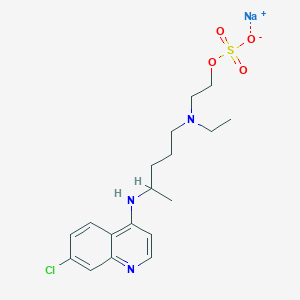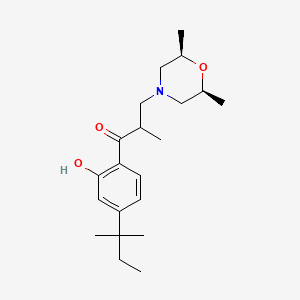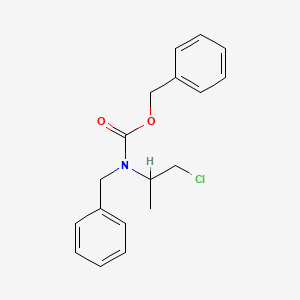
2-(2,6-Dimethylanilino)pyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dimethylanilino)pyrimidine-5-carboxylic acid is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a 2,6-dimethylanilino group and a carboxylic acid group. Pyrimidines are known for their wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine derivatives, including 2-(2,6-Dimethylanilino)pyrimidine-5-carboxylic acid, can be achieved through various methods. One efficient and eco-friendly method involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source . The reaction tolerates many important functional groups and can be performed under mild conditions.
Industrial Production Methods: Industrial production methods for pyrimidine derivatives often involve the use of scalable and cost-effective synthetic routes. The Dimroth rearrangement is one such method, which involves the isomerization of heterocycles through the relocation of heteroatoms in heterocyclic systems via ring opening and closure processes . This rearrangement can be catalyzed by acids, bases, heat, or light, and is influenced by factors such as the degree of aza-substitution in rings, pH of the reaction medium, and the presence of electron-withdrawing groups .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2,6-Dimethylanilino)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The Dimroth rearrangement is a notable reaction that this compound can undergo, which involves the isomerization of heterocycles through the relocation of heteroatoms .
Common Reagents and Conditions: Common reagents used in the reactions of pyrimidine derivatives include acids, bases, and oxidizing agents. For example, the Dimroth rearrangement can be catalyzed by acids or bases and is accelerated by heat or light . The reaction conditions can vary depending on the specific reaction and desired product.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the Dimroth rearrangement can lead to the formation of various aminopyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(2,6-Dimethylanilino)pyrimidine-5-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, pyrimidine derivatives are known for their pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties . These compounds are also used in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-(2,6-Dimethylanilino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This inhibitory response contributes to their anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
2-(2,6-Dimethylanilino)pyrimidine-5-carboxylic acid can be compared with other similar pyrimidine derivatives. Similar compounds include 2-(Ethylamino)pyrimidine-5-carboxylic acid and 2-(Methylamino)pyrimidine-5-carboxylic acid . These compounds share a similar pyrimidine core structure but differ in their substituents, which can influence their pharmacological properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H13N3O2 |
|---|---|
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
2-(2,6-dimethylanilino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C13H13N3O2/c1-8-4-3-5-9(2)11(8)16-13-14-6-10(7-15-13)12(17)18/h3-7H,1-2H3,(H,17,18)(H,14,15,16) |
InChI-Schlüssel |
MQHFNTYODMRFOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC2=NC=C(C=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


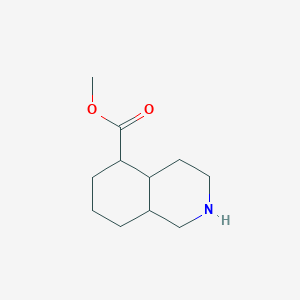


![7b-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid](/img/structure/B13846162.png)
![4-[(5-Chloro-1-benzofuran-2-yl)methyl]piperidine](/img/structure/B13846169.png)
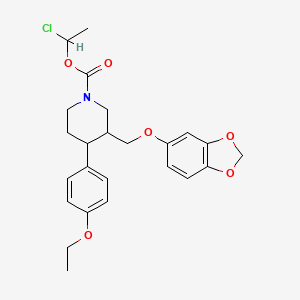

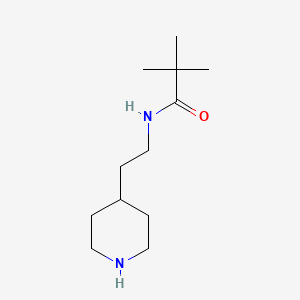
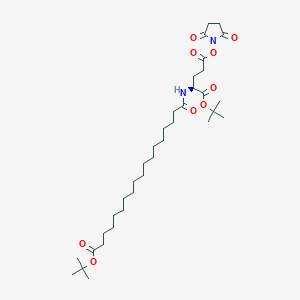
![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B13846181.png)
